molecular formula C20H17NO5 B1225401 2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

Cat. No. B1225401
M. Wt: 351.4 g/mol
InChI Key: JTMCJWXNGFPQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester is an aromatic ether.

Scientific Research Applications

Synthesis and Insecticidal Activity

A study by Mohan et al. (2004) described the synthesis of 1,3,4-oxadiazoles using 4-Fluoro-3-phenoxybenzoic acid, indicating potential applications in creating compounds with low insecticidal activity against crop pests.

Occurrence in Foods

Research by Herrmann (1989) highlights that phenolic acids, like 2-Phenoxybenzoic acid derivatives, are widely present in plants and foods, often as esters or glycosides, indicating their natural occurrence and potential nutritional relevance.

Pharmaceutical Applications

An investigation by Matsuda et al. (1993) explored the solubility and antimicrobial activity of p-hydroxybenzoic acid esters, suggesting possible applications in pharmaceutical formulations.

Oxidation Reactions

Koposov and Zhdankin (2004, 2005) conducted studies on IBX-esters, including 2-iodoxybenzoic acid esters, showcasing their use in selective oxidation reactions for organic sulfides.

Novel Chemical Synthesis

Athanasellis et al. (2003) presented a novel synthesis method involving N-hydroxybenzotriazole esters, which could encompass derivatives like 2-Phenoxybenzoic acid, indicating new pathways in organic synthesis.

Antioxidant and Antimicrobial Properties

A study by Husein et al. (2014) explored the antioxidant, antifungal, antimicrobial, and anticancer activities of mono acid esters derived from benzoic and hydroxybenzoic acids, suggesting potential biomedical applications.

Plant Growth Regulation

Research by Yoshioka et al. (2004) identified phenolic compounds like 4-hydroxybenzoic acid methyl ester as plant growth regulators, indicating a role in agricultural sciences.

properties

Product Name

2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-phenoxybenzoate

InChI

InChI=1S/C20H17NO5/c22-19(21-13-16-9-6-12-24-16)14-25-20(23)17-10-4-5-11-18(17)26-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,21,22)

InChI Key

JTMCJWXNGFPQOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OCC(=O)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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